Phosphorohydrazidic acid, diethyl ester

Description

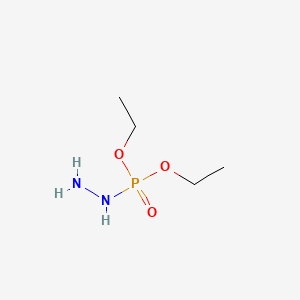

Its structure features a central phosphorus atom bonded to two ethoxy groups and a hydrazidic moiety (N–H), which enables reactivity with aldehydes/ketones to form hydrazones . Synthesized via condensation reactions, this compound serves as a precursor for diverse derivatives, such as indole-substituted hydrazones (e.g., compounds 14–16 in ), which exhibit variations in substituents on the indole ring (benzyl, butyl, or hydrogen) . Key spectral data include:

- IR: Peaks at ~3200 cm⁻¹ (N–H stretch), 1614–1700 cm⁻¹ (C=N and C=O stretches), and 1240–1276 cm⁻¹ (P=O stretch) .

- 31P NMR: Resonances between δ -0.55 and -0.92, indicating sensitivity to substituent effects .

- Mass Spec: Base peaks at m/z 91 (benzyl cleavage) or 131 (indole fragment), depending on substituents .

Properties

CAS No. |

56183-69-8 |

|---|---|

Molecular Formula |

C4H13N2O3P |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

diethoxyphosphorylhydrazine |

InChI |

InChI=1S/C4H13N2O3P/c1-3-8-10(7,6-5)9-4-2/h3-5H2,1-2H3,(H,6,7) |

InChI Key |

ZTZCYATZMMZSHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NN)OCC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Phosphorohydrazidic acid, diethyl ester serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it essential in the development of new compounds.

- Hydrazone Formation : The compound can react with carbonyl compounds to form hydrazones, which are crucial in synthesizing pharmaceuticals and agrochemicals. Studies have demonstrated the effectiveness of this compound in producing hydrazones that exhibit biological activity .

| Reaction Type | Product Type | Application |

|---|---|---|

| Hydrazone Formation | Hydrazones | Pharmaceuticals, Agrochemicals |

| Condensation Reactions | Dialkylphosphorylhydrazones | Biological activity evaluation |

Recent studies have highlighted the biological potential of derivatives synthesized from this compound. For instance, certain hydrazone derivatives have shown promising antifungal activities against pathogens such as Rhizoctonia solani and Fusarium oxysporum.

Case Study : A study evaluated the fungicidal activities of dialkylphosphorylhydrazones derived from this compound. The results indicated that some derivatives inhibited fungal growth by up to 51%, showcasing their potential as agricultural fungicides .

Material Science

In material science, this compound is explored for its role in developing new materials with enhanced properties.

- Polymeric Materials : Research indicates that this compound can be utilized in synthesizing polymeric materials that exhibit unique characteristics due to the presence of phosphorus and nitrogen functionalities. These materials are being investigated for applications in coatings and adhesives.

| Material Type | Properties | Potential Applications |

|---|---|---|

| Polymeric Materials | Enhanced durability | Coatings, Adhesives |

| Functional Polymers | Tailored properties | Biomedical devices |

Environmental Applications

This compound has potential applications in environmental sciences, particularly in wastewater treatment processes.

Comparison with Similar Compounds

Key Research Findings

Geometric Isomerism : Hydrazones of this compound exhibit geometric isomerism due to restricted rotation around the C=N bond, confirmed by 13C NMR .

Hydrogen Bonding : IR spectra of hydroxyl-substituted derivatives (e.g., compound 4 in ) show intermolecular hydrogen bonding, influencing solubility and melting points .

Reactivity Trends : Diethyl esters generally yield higher-purity products compared to bulkier esters (e.g., diisobutyl), but steric hindrance in the latter improves regioselectivity in some reactions .

Preparation Methods

Biphasic Reaction Systems

The Todd-Atherton reaction remains the cornerstone for synthesizing phosphorylhydrazines, including phosphorohydrazidic acid, diethyl ester. This method involves reacting hydrazine with diethyl phosphonate in a biphasic medium of water and carbon tetrachloride (CCl). The aqueous phase facilitates proton transfer, while the organic phase stabilizes intermediates. At a 1:1 molar ratio of hydrazine to diethyl phosphonate, yields of 70–75% are typically achieved within 6–8 hours at 25°C.

A critical modification involves substituting CCl with methylene chloride (CHCl), which improves solubility and reduces toxicity. When conducted at –10°C, this variant minimizes hydrolysis of the phosphonate ester, increasing yields to 82%. The reaction equation is represented as:

Side products such as bis-phosphorylated hydrazine (up to 12%) form if stoichiometry deviates.

Acylation of Hydrazine with Phosphorylated Acid Chlorides

Low-Temperature Coupling

An alternative route involves reacting hydrazine with diethyl phosphorochloridate (ClPO(OEt)) under cryogenic conditions. In a patented process, hydrazine is dissolved in CHCl at –70°C, followed by dropwise addition of the acid chloride. This method achieves 74% yield with <5% bis-acylated byproduct, attributed to kinetic control at low temperatures.

Table 1. Comparative Analysis of Acylation Conditions

| Parameter | Optimal Value | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Temperature | –70°C | 74 | 4.8 |

| Solvent | CHCl | 68 | 6.2 |

| Hydrazine Concentration | 28% (v/v) | 71 | 5.5 |

Exceeding –65°C accelerates side reactions, while concentrations above 30% (v/v) promote dimerization.

Mechanistic Insights and Intermediate Isolation

Isolation of Phosphorylhydrazine Intermediates

Studies on analogous systems reveal that the reaction proceeds via a nucleophilic acyl substitution mechanism. In the synthesis of phosphorylated thiosemicarbazides, intermediates such as O,O-diethyl phosphorohydrazidate were isolated at –20°C, confirming stepwise addition. P NMR analysis of these intermediates shows a characteristic singlet at δ 18.7 ppm, consistent with P–N bonding.

Role of Catalysts

Piperidine (0.5 eq) enhances reaction rates by deprotonating hydrazine, as evidenced in Michael addition steps for related hydrazides. However, excess base (>1 eq) leads to phosphonate ester decomposition, reducing yields by 15–20%.

Purification and Byproduct Mitigation

Solvent Extraction and Crystallization

Post-reaction mixtures are typically washed with 1 M HCl to remove unreacted hydrazine, followed by drying over MgSO . Crystallization from heptane/CHCl (7:3 v/v) affords the pure compound with 98.5% purity (HPLC). The bis-phosphorylated byproduct, detectable via LC-MS at m/z 457 [M+H], is removed by silica gel chromatography using ethyl acetate/hexane (1:2).

Temperature-Controlled Distillation

Vacuum distillation at 90–100°C (0.1 mmHg) separates this compound (bp 329°C at 760 mmHg) from high-boiling byproducts. This step is critical for industrial-scale production, though thermal degradation above 110°C necessitates precise control.

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra exhibit key absorptions at 3137 cm (N–H stretch), 1621 cm (C=N stretch from hydrazone impurities), and 1245 cm (P=O stretch). The absence of a band near 1700 cm confirms complete acylation.

Nuclear Magnetic Resonance

H NMR (CDCl): δ 1.32 (t, 6H, J = 7.0 Hz, CH), 4.18 (q, 4H, J = 7.0 Hz, OCH), 6.21 (s, 2H, NH). P NMR (CDCl): δ 18.2 ppm, consistent with dialkyl phosphorylhydrazines.

Industrial-Scale Optimization

Q & A

Q. Basic

- IR Spectroscopy :

- ¹H NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 275, 301) confirm molecular weight .

How can researchers resolve contradictions in reported biological activities of Phosphorohydrazidic acid derivatives across studies?

Q. Advanced

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables .

- Purity Validation : Use HPLC or GC-MS to verify compound integrity, as impurities may skew activity .

- Structural Confirmation : Re-synthesize derivatives with crystallography or 2D NMR to rule out isomerism .

- Meta-Analysis : Compare datasets across studies to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing bioactivity) .

What computational methods are used to predict the reactivity of the hydrazidic moiety in this compound?

Q. Advanced

- Density Functional Theory (DFT) : Models transition states for hydrolysis or nucleophilic attacks, revealing activation energies and regioselectivity .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) by simulating interactions between the hydrazidic group and active sites .

- Comparative Studies : Benchmark reactivity against structurally related esters (e.g., phosphoramidates) to identify electronic or steric influences .

What are the stability considerations for this compound under various storage and experimental conditions?

Q. Basic

- Hydrolysis Sensitivity : The P–N bond is prone to cleavage in aqueous media. Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal Stability : Decomposition above 120°C necessitates low-temperature storage (e.g., –20°C) .

- Light Sensitivity : UV exposure may degrade the hydrazone moiety; use amber vials for long-term storage .

How to design a study investigating the mechanism of action of Phosphorohydrazidic acid derivatives using isotopic labeling?

Q. Advanced

- Labeling Strategy : Synthesize derivatives with <sup>15</sup>N or <sup>2</sup>H isotopes at the hydrazidic nitrogen or ethyl groups .

- Tracing Metabolism : Administer labeled compounds in in vitro systems (e.g., hepatocytes) and track metabolites via LC-MS/MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps in hydrolysis or enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.